(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that features a unique combination of benzodiazole and thiazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Compounds with a benzimidazole core, like “(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one”, often interact with various enzymes and receptors in the body due to their ability to form stable complexes .
Mode of Action
The interaction usually involves the formation of hydrogen bonds and hydrophobic interactions between the benzimidazole ring and the target molecule. This can lead to changes in the conformation or activity of the target, affecting its function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Benzimidazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, this could lead to a decrease in the production of certain biochemicals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-mercapto-3-methyl-1,3-thiazolidin-4-one with 2-formyl-1H-benzodiazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary from ethanol to dimethyl sulfoxide (DMSO).
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Biology and Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of new materials and chemical processes.
Comparison with Similar Compounds
- (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-1,3-thiazolidin-4-one
Uniqueness: The presence of both benzodiazole and thiazolidinone moieties in (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Biological Activity
(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activities associated with this specific compound.
Chemical Structure and Properties
The compound features a thiazolidinone ring system, which is a critical structural motif in medicinal chemistry. The presence of the benzodiazole moiety enhances its biological profile by potentially increasing its interaction with biological targets.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, studies have shown that modifications to the thiazolidinone scaffold can enhance its ability to scavenge free radicals. The compound's IC50 values in DPPH radical scavenging assays suggest it has promising antioxidant potential compared to standard antioxidants like vitamin C .
Anticancer Activity
Thiazolidinones have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) suggests that specific substituents on the thiazolidinone ring can significantly influence its efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective against resistant strains such as MRSA .
Anti-inflammatory Activity
Thiazolidinones are known to modulate inflammatory pathways. Research indicates that this compound may reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological effectiveness of thiazolidinone derivatives:
- Antioxidant Evaluation : A study reported that a series of thiazolidinone derivatives were tested for antioxidant activity using DPPH and ABTS assays. The most potent derivative showed an IC50 value significantly lower than that of standard antioxidants .
- Cytotoxicity Assay : In a recent study assessing the anticancer potential of various thiazolidinones, it was found that specific modifications led to enhanced cytotoxicity against breast and lung cancer cell lines, with one derivative showing an IC50 value of 12 µM against MCF-7 cells .
- Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity revealed that certain thiazolidinone derivatives had MIC values ranging from 125 to 500 µg/ml against common pathogens like E. coli and S. aureus .
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-methyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-15-11(16)9(18-12(15)17)6-10-13-7-4-2-3-5-8(7)14-10/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKICPBADQOZHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.